molecular formula C25H23NO4 B13728432 Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate CAS No. 2006281-62-3

Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate

Cat. No.: B13728432
CAS No.: 2006281-62-3
M. Wt: 401.5 g/mol
InChI Key: QRZIKKXEGFALTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate ( 2006281-62-3) is a specialized acrylate derivative offered with a guaranteed purity of ≥95% . This compound is intended for Research Use Only (RUO) and serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure incorporates multiple functional groups, including a benzyloxy-protected phenol, a formamido group, and an acrylate ester, making it a versatile building block for the construction of more complex molecules, particularly in the synthesis of compound libraries for pharmaceutical screening . The presence of the benzyl ether protects the phenolic hydroxyl group, allowing for selective reactions at other sites, while the acrylate moiety offers a handle for further functionalization. Researchers utilize such multifunctional intermediates in the exploration of structure-activity relationships (SAR) and in the development of potential therapeutic agents. The product is available in various quantities, including 5g and bulk orders, to support different scales of research and development activities .

Properties

CAS No.

2006281-62-3

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27)

InChI Key

QRZIKKXEGFALTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Protection

The synthesis often begins with a salicylic acid derivative or a hydroxy-substituted aromatic acid, which is esterified and then benzyl-protected to mask the phenolic hydroxyl group. For example, methyl 4-amino-2-(benzyloxy)benzoate is prepared by:

  • Treating 4-amino salicylic acid with methanol and concentrated sulfuric acid under reflux to form methyl 4-amino salicylate.
  • Benzylation of the phenolic hydroxyl group using benzyl bromide and sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0°C to room temperature, yielding methyl 4-amino-2-(benzyloxy)benzoate.

Table 1. Key Reaction Conditions for Benzyl Protection

Step Reagents/Conditions Outcome
Esterification 4-amino salicylic acid, MeOH, conc. H2SO4, reflux 20 h Methyl 4-amino salicylate (high yield, ~97.7%)
Benzylation BnBr, NaH, DMF, 0°C to r.t., overnight Methyl 4-amino-2-(benzyloxy)benzoate (high yield)

Formation of the Acrylate Core

The acrylate moiety is commonly introduced via condensation reactions such as Knoevenagel condensation between an aldehyde and an ester or via direct esterification of acrylic acid derivatives. For instance, methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate derivatives are synthesized and then benzyl-protected to form benzyloxy-substituted acrylates.

Amide Bond Formation (Formamido Substitution)

The formamido group at the 2-position is introduced by amidation of the corresponding acid chloride or activated ester intermediate with formamide or ammonia derivatives. A typical procedure involves:

  • Conversion of the acid intermediate to the acid chloride using oxalyl chloride with catalytic DMF.
  • Reaction of the acid chloride with aqueous ammonia or formamide to yield the formamido derivative.

Alternatively, coupling agents such as HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine (NMM) in DMF facilitate amide bond formation with alcohols or amines.

Benzyl Deprotection

The benzyl protecting group is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in ethanol at room temperature. In some cases, titanium tetrachloride (TiCl4) in dichloromethane is used for deprotection, especially for sensitive compounds.

Experimental Data and Characterization

Yields and Purity

  • Benzylation steps generally yield above 90% of the protected intermediates.
  • Amide coupling reactions proceed efficiently under mild conditions, with yields ranging from 85% to 95%.
  • Deprotection yields vary depending on the method but typically exceed 80%.

Spectroscopic Data

  • IR spectra show characteristic absorption bands for amide carbonyl (~1620 cm^-1), ester carbonyl (~1720 cm^-1), and aromatic C-H stretching (~2950 cm^-1).
  • ^1H-NMR signals include aromatic protons (7.0–7.5 ppm), benzylic CH2 (around 5.1 ppm), and formamido NH (broad singlets around 7–8 ppm).
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 374 for related benzyloxy acrylates).

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of 4-amino salicylic acid MeOH, conc. H2SO4, reflux 20 h ~97.7 Crude product used directly
2 Benzyl protection of phenolic hydroxyl BnBr, NaH, DMF, 0°C to r.t., overnight >90 Purified by column chromatography
3 Sulfonylation (optional, for analogues) TsCl, pyridine, CH2Cl2, 0°C to r.t. 80–90 For sulfonamide derivatives
4 Hydrolysis to acid intermediate NaOH, THF/H2O, room temperature >90 Key intermediate for coupling
5 Amide bond formation (formamido group) Oxalyl chloride, DMF cat., NH3·H2O or formamide 85–95 Coupling agents HOBt, EDCI, NMM
6 Benzyl deprotection H2, Pd/C, EtOH, r.t. or TiCl4, DCM 80–90 Final deprotection step

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylacrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacrylate derivatives.

Scientific Research Applications

Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes, while the formamido group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Substituents

4-(Benzyloxy)-3-phenethoxybenzaldehyde
  • Key Differences : This aldehyde derivative (synthesized in ) shares the benzyloxy group but replaces the acrylate-formamido-phenyl system with a phenethoxy-substituted benzaldehyde. The meta-phenethoxy group introduces steric bulk and alters electronic distribution compared to the para-benzyloxy group in the target compound .
  • Synthesis : Prepared via Cs₂CO₃-mediated alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) .
Methyl 3-Arylamino-2-benzoylaminobut-2-enoate Derivatives
  • Key Differences: These enamine intermediates (from ) feature a methyl ester and benzoylamino group, contrasting with the ethyl ester and formamido group in the target compound. Cyclization of these derivatives using polyphosphoric acid (PPA) yields heterocyclic systems (e.g., oxazoloquinolines or imidazole carboxylates), whereas the target compound retains its acrylate backbone .

Functional Group Impact on Reactivity

  • Ester Moieties : The ethyl ester in the target compound may offer different hydrolysis kinetics compared to methyl esters in analogues (e.g., ’s intermediates), influencing stability under acidic or basic conditions.
  • Formamido vs.

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Position Electronic Contribution Impact on Reactivity
Benzyloxy (target) Para Electron-donating via resonance (+M) Stabilizes conjugated system
Phenethoxy () Meta Steric hindrance, moderate +M Reduces electrophilicity at carbonyl
Formamido (target) 2-position Electron-withdrawing (-I, +M) Enhances electrophilicity at C3

Research Implications

Its benzyloxy group may also serve as a protective moiety, enabling selective deprotection strategies. Comparative studies with analogues highlight the critical role of substituent positioning and electronic effects in modulating reactivity.

Biological Activity

Ethyl 3-[4-(benzyloxy)phenyl]-2-formamido-3-phenylacrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C20H21NO4\text{C}_{20}\text{H}_{21}\text{N}\text{O}_4

This compound features a phenylacrylate backbone with a benzyloxy substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)2.13 ± 0.80Tubulin polymerization inhibition
SiHa (cervical cancer)4.34 ± 0.98Induction of apoptosis
PC-3 (prostate cancer)4.46 ± 0.53Cell cycle arrest
HEK-293T (normal cells)>50Low toxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its anticancer effects include:

  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest in cancer cells .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways, often characterized by mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : this compound has been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation .

Case Studies

A notable study conducted on a series of synthesized derivatives, including this compound, demonstrated its efficacy in inhibiting tubulin polymerization and inducing cytotoxicity in various cancer models. The study utilized MTT assays to evaluate cell viability and confirmed the binding affinity through molecular docking simulations, revealing promising drug-like properties for this compound .

Q & A

Q. What are the common synthetic routes for Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving esterification, benzyloxy-group protection, and formamidation. For example, a similar benzyloxy-substituted acrylate derivative was prepared by reacting 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride under anhydrous conditions . Key intermediates are characterized using NMR (to confirm regioselectivity), FT-IR (to track functional groups like formamido and ester), and HPLC (to assess purity >95%) .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

The benzyloxy group enhances stability in acidic environments by protecting phenolic hydroxyl groups from protonation-induced degradation. Stability studies on analogous compounds (e.g., Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate) show <5% degradation at pH 3–5 after 24 hours, but hydrolysis occurs at pH >7 due to ester cleavage . Researchers should use buffered solutions and accelerated stability testing (40°C/75% RH) to validate these trends.

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • 1^1H/13^13C NMR : Assign signals for the benzyloxy aromatic protons (δ 7.2–7.4 ppm), formamido NH (δ 8.1–8.3 ppm), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 430.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities; a related acrylate derivative was crystallized in a monoclinic system (space group P21_1/c) to confirm E-configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for the formamidation step, and what are common side reactions?

Yields (>80%) are achieved using Dean-Stark traps to remove water and shift equilibrium. Side reactions include:

  • Over-acylation: Excess formylating agents (e.g., formic acetic anhydride) may acylate the ester group.
  • Racemization: Observed in chiral analogs when reactions exceed 60°C . Mitigation strategies: Use low-temperature kinetics (0–5°C) and HPLC-MS to monitor intermediates .

Q. How do structural modifications (e.g., replacing benzyloxy with methoxy) affect biological activity?

SAR studies on analogs reveal:

ModificationBioactivity (IC50_{50})Target
Benzyloxy12.5 µM (COX-2 inhibition)Anti-inflammatory
Methoxy45.8 µMReduced lipophilicity
Hydroxyl>100 µMRapid metabolism
Replacements are guided by molecular docking to assess binding affinity with targets like COX-2 or 5-LOX .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., 12.5 µM vs. 28.3 µM for COX-2 inhibition) arise from assay conditions (e.g., cell lines, substrate concentrations). Researchers should:

  • Standardize assays using recombinant enzymes (e.g., human COX-2).
  • Validate with positive controls (e.g., Celecoxib).
  • Perform dose-response curves in triplicate .

Q. What advanced purification techniques are recommended for isolating enantiomers?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane:isopropanol (85:15) at 1.0 mL/min. For preparative scales, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess .

Methodological Guidance

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:0.1% phosphoric acid (55:45).
  • Detection : UV at 254 nm. Validate per ICH Q2(R1) guidelines for specificity (forced degradation studies), linearity (r2^2 > 0.999), and precision (%RSD < 2.0) .

Q. What computational tools predict metabolic pathways for this compound?

  • SwissADME : Predicts Phase I metabolism (hydrolysis of ester to carboxylic acid).
  • Meteor Nexus : Identifies glucuronidation of the benzyloxy group. Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies?

Variations in cytotoxicity (e.g., IC50_{50} = 50 µM vs. non-toxic up to 100 µM) may stem from:

  • Cell line differences (e.g., HepG2 vs. HEK293).
  • Assay duration (24h vs. 48h exposure).
    Resolution: Conduct MTT assays across multiple cell lines with standardized protocols (n ≥ 3) and report 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.